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Compound of Interest

Compound Name: 1H-6a-Azacyclobut[cd]indene(9CI)

CAS No.: 156770-70-6

Cat. No.: B586858 Get Quote

Introduction & Mechanistic Rationale
The 1H-6a-Azacyclobut[cd]indene skeleton arises from the photochemical excitation of

indolizine (pyrrocoline). Upon irradiation, the aromatic 10

-electron indolizine system undergoes a disrotatory electrocyclic ring closure to form a strained,
tricyclic valence isomer containing a fused cyclobutene ring.

Mechanistic Pathway[1][2]
Precursor Assembly: Construction of the indolizine core via 1,3-dipolar cycloaddition of

pyridinium ylides.

Photo-Isomerization: Irradiation (

nm) excites the indolizine to its singlet state (

), triggering a [2+2] or electrocyclic rearrangement to the azacyclobut[cd]indene framework
(historically referred to as "Dewar indolizine").

Stabilization: Unsubstituted isomers are thermally labile and revert to indolizine. This protocol

focuses on 3-acyl or 3-ester substituted derivatives, which afford isolable, crystalline

products stable at room temperature.
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Experimental Workflow Diagram
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Caption: Synthetic pathway from pyridine precursors to the tricyclic azacyclobut[cd]indene

system via pyridinium ylide cycloaddition and subsequent photolysis.

Detailed Protocol
Phase 1: Synthesis of the Indolizine Precursor
Target: Methyl indolizine-3-carboxylate (or related derivative)

The most robust route to the indolizine precursor is the Chichibabin Cyclization or the 1,3-

Dipolar Cycloaddition of pyridinium ylides with electron-deficient alkynes.

Reagents:

Pyridine (1.0 equiv)

Methyl bromoacetate (1.1 equiv)

Methyl acrylate or Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

Triethylamine (TEA) (2.5 equiv)

Tetrakis(pyridine)cobalt(II) dichromate (TPCD) (Oxidant, if using acrylate)

Step-by-Step:

Quaternization: Dissolve pyridine in acetone. Add methyl bromoacetate dropwise at 0°C. Stir

at room temperature (RT) for 12 h. Filter the white precipitate (N-

methoxycarbonylmethylpyridinium bromide) and wash with cold ether.
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Ylide Generation & Cycloaddition: Suspend the salt in dry acetonitrile. Add the dipolarophile

(e.g., Methyl acrylate). Add TEA dropwise (generating the ylide in situ). Reflux for 4–6 h.

Oxidation/Aromatization: If using an alkene (acrylate), the intermediate is a dihydroindolizine.

Treat with TPCD (or Pd/C in refluxing toluene) to aromatize to the Indolizine.

Purification: Evaporate solvent and purify via silica gel flash chromatography (Hexane/EtOAc

4:1). Isolate the yellow crystalline solid.

Phase 2: Photochemical Valence Isomerization
Target: 1H-6a-Azacyclobut[cd]indene derivative

This step transforms the planar indolizine into the fused tricyclic system.

Equipment:

Immersion well photochemical reactor.

High-pressure Mercury (Hg) lamp (125W or 400W).

Pyrex filter (cutoff

nm) to prevent polymer formation.

Nitrogen or Argon gas line.

Protocol:

Preparation: Dissolve the Indolizine precursor (Phase 1 product) in spectrograde benzene or

acetonitrile to a dilute concentration (~1.0 mg/mL). Note: Dilution is critical to favor

intramolecular isomerization over intermolecular dimerization.

Degassing: Purge the solution with

or Ar for 30 minutes to remove dissolved oxygen (which quenches the triplet state and
causes oxidative degradation).

Irradiation: Irradiate the solution through the Pyrex filter while maintaining a slow
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sparge. Monitor the reaction by TLC or UV-Vis spectroscopy.[1]

Endpoint: Disappearance of the long-wavelength absorption band of the indolizine

(typically 350–400 nm).

Duration: Typically 2–10 hours depending on lamp intensity.

Work-up: Evaporate the solvent under reduced pressure at low temperature (< 30°C). The

product may be thermally sensitive.

Isolation: Purify rapidly using neutral alumina or silica gel chromatography at 0°C–10°C.

Elute with non-polar solvents (Pentane/Ether).

Data & Characterization
The conversion is best monitored by NMR, observing the loss of aromaticity in the 5-membered

ring and the appearance of high-field signals characteristic of the cyclobutene ring.

Table 1: Comparative Spectroscopic Data (Simulated for Methyl Ester Derivative)

Feature
Indolizine Precursor
(Aromatic)

1H-6a-
Azacyclobut[cd]indene
(Isomer)

Appearance
Yellow/Orange Crystalline

Solid

Pale Yellow/Colorless Oil or

Solid

UV-Vis
Strong absorption

~360 nm

Loss of long-wave band;

< 300 nm

1H NMR (Ring)
Aromatic region (

6.5 – 8.5 ppm)

Upfield shift (

3.5 – 6.0 ppm)

Bridgehead H N/A (Planar)
Distinctive doublet/multiplet at

bridgehead

Stability Stable at RT
Metastable; reverts to

Indolizine upon heating
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Critical Control Points (Self-Validation)
Oxygen Exclusion: The photochemical step must be strictly anaerobic. Presence of

leads to photo-oxidation products (amides/lactams) rather than the valence isomer.

Concentration Limit: Do not exceed 5 mM concentration during photolysis. Higher

concentrations favor [2+2] photodimerization between two indolizine molecules.

Thermal Reversion: The 1H-6a-azacyclobut[cd]indene skeleton is a high-energy species.

Avoid heating above 40°C during workup. Store at -20°C.
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Specific Registry Data

PubChem Compound Summary for Indolizine Derivatives.

CAS Registry Number 156770-70-6 (1H-6a-Azacyclobut[cd]indene).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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